Cas no 211191-53-6 ((s)-2-amino-3-(3-hydroxy-4-methyl-isoxazol-5-yl)-propionic acid)

(s)-2-amino-3-(3-hydroxy-4-methyl-isoxazol-5-yl)-propionic acid 化学的及び物理的性質
名前と識別子
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- (s)-2-amino-3-(3-hydroxy-4-methyl-isoxazol-5-yl)-propionic acid
- BDBM23184
- (R)-4-Methylhomoibotenic acid
- 3-(3-hydroxy-4-methylisoxazol-5-yl)-L-alanine
- SCHEMBL12648359
- (S)-2-AMINO-3-(3-HYDROXY-4-METHYL-ISOXAZOL-5-YL)-PROPANOIC ACID
- (S)-2-amino-3-(3-hydroxy-4-methylisoxazol-5-yl)propanoic acid
- MFCD03093367
- (2S)-2-amino-3-(4-methyl-3-oxo-1,2-oxazol-5-yl)propanoic acid
- (2S)-2-amino-3-(3-hydroxy-4-methyl-1,2-oxazol-5-yl)propanoic acid
- 211191-53-6
- 5-Isoxazolepropanoic acid, alpha-amino-2,3-dihydro-4-methyl-3-oxo-, (alphaS)-
- CHEMBL483331
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- インチ: InChI=1S/C7H10N2O4/c1-3-5(13-9-6(3)10)2-4(8)7(11)12/h4H,2,8H2,1H3,(H,9,10)(H,11,12)/t4-/m0/s1
- InChIKey: QQKCZEULAPHDJP-BYPYZUCNSA-N
- ほほえんだ: CC1=C(ONC1=O)CC(C(=O)O)N
計算された属性
- せいみつぶんしりょう: 186.06405680g/mol
- どういたいしつりょう: 186.06405680g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 284
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 102Ų
- 疎水性パラメータ計算基準値(XlogP): -3.2
(s)-2-amino-3-(3-hydroxy-4-methyl-isoxazol-5-yl)-propionic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM590424-1g |
(S)-2-Amino-3-(3-hydroxy-4-methyl-isoxazol-5-yl)-propionic acid |
211191-53-6 | 95%+ | 1g |
$1960 | 2023-01-07 | |
Chemenu | CM590424-5g |
(S)-2-Amino-3-(3-hydroxy-4-methyl-isoxazol-5-yl)-propionic acid |
211191-53-6 | 95%+ | 5g |
$5880 | 2023-01-07 |
(s)-2-amino-3-(3-hydroxy-4-methyl-isoxazol-5-yl)-propionic acid 関連文献
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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9. Back matter
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
(s)-2-amino-3-(3-hydroxy-4-methyl-isoxazol-5-yl)-propionic acidに関する追加情報
(S)-2-Amino-3-(3-Hydroxy-4-Methyl-Is oxazol-5-Yl)-Propionic Acid: A Comprehensive Overview
The compound with CAS No. 211191-53-6, commonly referred to as (S)-2-amino-3-(3-hydroxy-4-methyl-isoxazol-5-yl)-propionic acid, is a structurally complex amino acid derivative that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique isoxazole ring system, which plays a pivotal role in its biological activity and potential therapeutic applications. Recent studies have highlighted its promising role in drug discovery, particularly in the development of agents targeting neurodegenerative diseases and cancer.
Isoxazole is a heterocyclic aromatic compound that is widely found in natural products and has been extensively utilized in synthetic chemistry due to its versatile reactivity and unique electronic properties. In the case of (S)-2-amino-3-(3-hydroxy-4-methyl-isoxazol-5-yl)-propionic acid, the isoxazole ring is substituted with a hydroxyl group at position 3 and a methyl group at position 4, which significantly influences its chemical reactivity and biological behavior. The presence of the amino group at position 2 further enhances its ability to participate in hydrogen bonding, a critical factor in molecular recognition and bioavailability.
Recent advancements in synthetic methodology have enabled the efficient synthesis of this compound, leveraging both traditional organic synthesis techniques and modern catalytic approaches. For instance, researchers have employed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct the isoxazole core with high precision. Additionally, stereocontrol strategies have been refined to ensure the correct configuration at the chiral center, which is essential for maintaining the compound's biological activity.
From a biological standpoint, (S)-2-amino-3-(3-hydroxy-4-methyl-isoxazol-5-yl)-propionic acid has demonstrated potent inhibitory effects against various enzymes implicated in neurodegenerative diseases. For example, studies have shown that this compound can inhibit beta-secretase (BACE1), an enzyme responsible for the production of amyloid-beta peptides in Alzheimer's disease. Furthermore, it has exhibited selective cytotoxicity against cancer cells, suggesting its potential as an anticancer agent.
The hydroxyl group at position 3 of the isoxazole ring has been identified as a key functional group contributing to these biological activities. Through hydrogen bonding interactions, this hydroxyl group facilitates molecular recognition and binding to target proteins. Moreover, the methyl group at position 4 serves as an electron-donating substituent, modulating the electronic properties of the ring and enhancing its reactivity.
In terms of pharmacokinetics, this compound exhibits favorable absorption and distribution properties due to its balanced hydrophilic and lipophilic characteristics. Its amino group contributes to ionization at physiological pH, which enhances membrane permeability while maintaining solubility in aqueous media. These properties are crucial for ensuring effective delivery to target tissues and maximizing therapeutic efficacy.
Recent research has also explored the potential of (S)-2-amino-3-(3-hydroxy-4-methyl-isoxazol-5-yl)-propionic acid as a lead compound for drug design. By modifying substituents on the isoxazole ring or altering the amino acid backbone, researchers aim to optimize its pharmacokinetic profile and enhance its potency against specific targets. For instance, substituting the hydroxyl group with other functional groups or introducing additional stereocenters could yield derivatives with improved bioavailability or selectivity.
In conclusion, (S)-2-amino-3-(3-hydroxy-4-methyl-isoxazol -5-Yl)-propionic acid represents a promising scaffold for drug development due to its unique structure and diverse biological activities. Its ability to modulate key enzymes involved in neurodegenerative diseases and cancer positions it as a valuable tool in modern medicinal chemistry. As research continues to unravel its full potential, this compound holds great promise for advancing therapeutic interventions in these challenging areas of medicine.
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